5-Methylhexanamide

Beschreibung

3-(Aminomethyl)-5-methylhexanamide (CAS: 1026009-73-3) is a structurally defined amide compound with the SMILES notation CC(CC(CC(N)=O)CN)C and InChI key InChI=1S/C8H18N2O/c1-6(2)3-7(5-9)4-8(10)11/h6-7H,3-5,9H2,1-2H3,(H2,10,11) . It serves as a high-purity reference material critical for regulatory compliance in pharmaceutical applications, including Abbreviated New Drug Applications (ANDA) and the commercial production of Pregabalin . Its branched alkyl chain and dual functional groups (amide and aminomethyl) contribute to its role in stereoselective synthesis and drug development .

Eigenschaften

CAS-Nummer |

3016-28-2 |

|---|---|

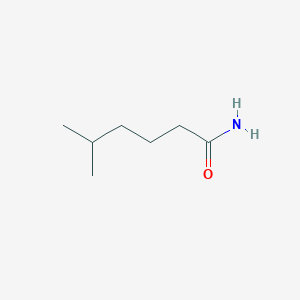

Molekularformel |

C7H15NO |

Molekulargewicht |

129.20 g/mol |

IUPAC-Name |

5-methylhexanamide |

InChI |

InChI=1S/C7H15NO/c1-6(2)4-3-5-7(8)9/h6H,3-5H2,1-2H3,(H2,8,9) |

InChI-Schlüssel |

JQASYHORSFXWGI-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)CCCC(=O)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 5-Methylhexanamide can be synthesized through several methods. One common approach involves the reaction of 5-methylhexanoic acid with ammonia or an amine under dehydrating conditions to form the amide bond. Another method includes the reduction of 5-methylhexanenitrile using hydrogen in the presence of a catalyst such as palladium on carbon.

Industrial Production Methods: In industrial settings, this compound is often produced via the catalytic hydrogenation of 5-methylhexanenitrile. This process involves the use of high pressure and temperature to achieve efficient conversion. The reaction is typically carried out in a solvent such as ethanol or methanol to facilitate the process.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.

Reduction: It can be reduced to primary amines using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The amide group can participate in nucleophilic substitution reactions, where the nitrogen atom is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Lithium aluminum hydride (LiAlH4) is frequently used for the reduction of amides to amines.

Substitution: Nucleophiles such as halides or alkoxides can be used under basic conditions.

Major Products:

Oxidation: 5-Methylhexanoic acid.

Reduction: 5-Methylhexylamine.

Substitution: Various substituted amides depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Chemical Applications

1. Synthesis Intermediate

5-Methylhexanamide serves as an important intermediate in organic synthesis. It is utilized in the preparation of various organic compounds, including pharmaceuticals and agrochemicals. The compound's structure allows it to participate in diverse chemical reactions, making it a versatile building block in synthetic chemistry.

2. Catalysis

Recent studies have highlighted the role of this compound in catalysis, particularly in reactions involving amide bond formation. Its ability to stabilize transition states can enhance reaction rates and selectivity, making it valuable in the development of new synthetic methodologies.

Biological Applications

1. Biochemical Pathways

Research indicates that this compound may influence specific biochemical pathways and enzyme interactions. Its structural similarity to other biologically relevant amides suggests potential roles in metabolic processes.

2. Neuropharmacology

There is emerging interest in the compound's effects on neurotransmitter systems, particularly its potential as a modulator of gamma-aminobutyric acid (GABA) receptors. This could have implications for treating neurological disorders such as epilepsy and anxiety .

Medicinal Applications

1. Drug Development

this compound has been investigated as a precursor for drug synthesis. Its derivatives are being explored for their therapeutic effects, particularly in the context of anti-inflammatory and analgesic agents . For example, analogs of this compound have shown promise in preclinical studies for their ability to modulate pain pathways effectively.

2. Antimicrobial Activity

Case studies have reported that compounds derived from this compound exhibit antimicrobial properties against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). These findings suggest its potential use in developing new antibiotics .

Industrial Applications

1. Specialty Chemicals

In industrial settings, this compound is utilized in producing specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and plasticizers .

2. Agricultural Chemicals

The compound is also being explored for its role in formulating agrochemicals. Its efficacy as a growth regulator or pesticide component could contribute to more sustainable agricultural practices .

Case Studies

Wirkmechanismus

The mechanism by which 5-Methylhexanamide exerts its effects depends on its specific application. In chemical reactions, it acts as a nucleophile or electrophile depending on the conditions. In biological systems, it may interact with enzymes or receptors, although specific molecular targets and pathways are still under investigation.

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structurally Related Compounds

The following table compares 3-(Aminomethyl)-5-methylhexanamide with analogs based on structural features, applications, and pharmacological relevance:

Detailed Comparison Highlights

Structural Modifications and Pharmacological Impact

- Fluorophenyl Derivative (CAS: Discontinued) : The introduction of a 4-fluorobenzyl group increases molecular weight by ~108 g/mol compared to the parent compound. This modification likely enhances blood-brain barrier penetration, making it relevant for neuroactive drug candidates .

- Enantiomeric Form : The (S)-(+)-enantiomer is explicitly patented, underscoring the importance of stereochemistry in optimizing therapeutic efficacy and reducing off-target effects .

Functional Group Diversity

- Isoxazole Analogs: Unlike 3-(Aminomethyl)-5-methylhexanamide, (5-Methyl-3-isoxazolyl)methylamine lacks an amide group but features a nitrogen-oxygen heterocycle. This structure is advantageous in metal-organic frameworks or enzyme inhibition studies .

Regulatory and Industrial Relevance

- The baseline compound’s compliance with USP, EMA, and BP standards highlights its role in generic drug manufacturing, whereas derivatives like the fluorophenyl analog remain confined to exploratory research .

Biologische Aktivität

5-Methylhexanamide, a compound with the molecular formula C7H15NO, has garnered attention in various fields of biological research due to its potential therapeutic properties. This article provides a comprehensive overview of its biological activities, mechanisms of action, and relevant case studies.

This compound is an amide derivative characterized by a methyl group attached to the hexanamide backbone. It is recognized for its structural features that may influence its biological activity, including potential interactions with various biological targets.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Interaction : The compound may inhibit or activate enzymes involved in metabolic pathways, impacting cellular functions.

- Receptor Modulation : It can modulate receptor activity, influencing various signaling pathways within cells.

- Gene Expression Alteration : this compound might affect gene expression related to its biological effects, potentially impacting processes such as cell proliferation and apoptosis.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. A study highlighted its effectiveness against Pseudomonas aeruginosa and Escherichia coli, with a minimum inhibitory concentration (MIC) of 0.21 µM for certain derivatives . This suggests that compounds structurally related to this compound could serve as potential antibiotics.

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have shown that it induces apoptosis in cancer cell lines, including breast carcinoma cells. The mechanism involves mitochondrial depolarization and subsequent activation of apoptotic pathways . This highlights the potential of this compound as a lead compound in cancer therapeutics.

Neuroprotective Effects

Emerging research suggests neuroprotective effects associated with this compound. Similar compounds have demonstrated efficacy in protecting neuronal cells from oxidative stress and apoptosis, indicating a potential role in treating neurodegenerative diseases.

Case Studies

- Antimicrobial Efficacy : A high-throughput screening identified this compound derivatives that displayed potent activity against multidrug-resistant bacteria. The study emphasized the unique mechanism of action where these compounds disrupt bacterial membranes through selective interactions with menaquinone, essential for bacterial respiration .

- Cancer Cell Studies : In a series of experiments on MDA-MB-231 breast cancer cells, this compound derivatives were shown to induce significant mitochondrial dysfunction leading to cell death predominantly via autophagy and caspase-independent pathways .

Data Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.